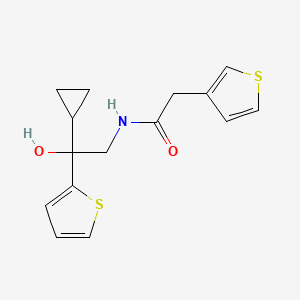

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide

描述

属性

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S2/c17-14(8-11-5-7-19-9-11)16-10-15(18,12-3-4-12)13-2-1-6-20-13/h1-2,5-7,9,12,18H,3-4,8,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNXVOSHHZQMQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)CC2=CSC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Cyclopropyl Intermediate: Starting with a suitable cyclopropyl precursor, such as cyclopropyl bromide, which undergoes a nucleophilic substitution reaction with a thiophene derivative to form the cyclopropyl-thiophene intermediate.

Hydroxylation: The intermediate is then subjected to hydroxylation using reagents like hydrogen peroxide or osmium tetroxide to introduce the hydroxy group.

Amidation: The final step involves the reaction of the hydroxy intermediate with an acylating agent, such as acetic anhydride, in the presence of a base like pyridine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

化学反应分析

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the reagents used.

Reduction: The compound can be reduced to remove the hydroxy group or to convert the acetamide group to an amine.

Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or dehydroxylated products.

Substitution: Functionalized thiophene derivatives.

科学研究应用

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. The presence of thiophene rings is associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that derivatives of thiophene compounds can selectively target cancer cells while sparing normal cells, making them promising candidates for further development in oncology.

Anti-inflammatory Effects

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide may exert anti-inflammatory effects by modulating inflammatory pathways. Compounds with similar structures have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property could be beneficial in treating chronic inflammatory diseases.

Neurological Applications

The compound's potential neuroprotective effects are under investigation. Certain analogs have demonstrated the ability to cross the blood-brain barrier and exhibit activity against neurodegenerative diseases by protecting neurons from oxidative stress and apoptosis.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of Intermediates: Cyclopropyl ketones and thiophene derivatives are synthesized as starting materials.

-

Reactions:

- Aldol Condensation: To form carbon-carbon bonds.

- Cyclization Reactions: To create the thiophene rings.

- Amide Formation: Final step where the acetamide group is introduced.

- Purification Techniques: Methods such as recrystallization and chromatography are employed to isolate the final product in high purity.

Case Study 1: Anticancer Properties

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of thiophene derivatives similar to this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, with mechanisms involving apoptosis being elucidated through flow cytometry and Western blot analysis.

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory properties of related compounds in an animal model of arthritis. The compound was administered to assess its effect on inflammatory markers such as TNF-alpha and IL-6 levels, demonstrating a marked decrease in these cytokines compared to control groups.

作用机制

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxy group could form hydrogen bonds with biological targets, while the thiophene rings could participate in π-π interactions.

相似化合物的比较

Structural Features

Key structural analogs include:

- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Differs in the absence of a cyclopropyl group and hydroxyl substituent but shares dual thiophene motifs.

- N-(1,3-Thiazol-2-yl)-2-(2,6-dichlorophenyl)acetamide (): Substitutes thiophene with dichlorophenyl and thiazole groups, altering electronic properties and steric bulk.

- N-(2-(Dimethylamino)ethyl)-2-(thiophen-3-yl)acetamide (): Replaces the cyclopropyl-hydroxyethyl chain with a dimethylaminoethyl group, enhancing polarity.

Table 1: Structural Comparison

*Calculated based on formula C₁₆H₁₇NO₂S₂.

Key Observations :

- The 3-yl thiophene position (vs. 2-yl in ) may alter π-π stacking interactions or electronic distribution due to differing sulfur atom orientations .

Comparison with Analog Syntheses :

- N-(1,3-Thiazol-2-yl)-2-(2,6-dichlorophenyl)acetamide (): Carbodiimide-mediated coupling of 2,6-dichlorophenylacetic acid with 2-aminothiazole (yield ~70–80%) .

Challenges : Introducing the cyclopropyl-hydroxyethyl group may require additional protection/deprotection steps, increasing synthetic complexity compared to simpler acetamides .

Physicochemical Properties

Crystallography and Stability :

- The hydroxyl and acetamide groups in the target compound may form intramolecular hydrogen bonds (similar to ), enhancing stability .

- Intermolecular interactions: Thiophene-thiophene stacking is unlikely due to differing substitution positions (2-yl vs.

Solubility :

- The hydroxyl group improves aqueous solubility relative to non-polar analogs like N-(1,3-thiazol-2-yl)-2-(2,6-dichlorophenyl)acetamide. However, the cyclopropyl group may counteract this by increasing hydrophobicity .

生物活性

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which may confer various biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound's molecular formula is , with a molecular weight of approximately 347.43 g/mol. The structure includes a cyclopropyl group and two thiophene rings, which contribute to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H21NO4S |

| Molecular Weight | 347.43 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Cyclopropyl Intermediate : The reaction of a cyclopropyl precursor with thiophene derivatives.

- Hydroxylation : Introduction of the hydroxyl group using reagents such as hydrogen peroxide.

- Amide Coupling : Coupling the hydroxylated intermediate with an acetamide derivative using coupling agents like EDCI or DCC.

These steps are critical for ensuring the purity and yield of the final product.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of functional groups allows for:

- Hydrogen bonding

- Hydrophobic interactions

- π–π stacking

These interactions can modulate biological pathways, potentially leading to therapeutic effects.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Thiophene derivatives have been linked to antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Properties : Some studies suggest that related compounds may inhibit cancer cell proliferation, particularly in leukemia cell lines, demonstrating potential as anticancer agents .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be relevant in treating diseases where enzyme modulation is beneficial .

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene-containing compounds:

- A study on 2-hydroxybenzanilides found that modifications in the thiophene structure significantly impacted their antimicrobial efficacy, indicating that similar modifications could enhance the activity of this compound .

- In vitro assays demonstrated that compounds with similar structural motifs exhibited IC50 values in the nanomolar range against specific cancer cell lines, suggesting potent biological activity .

- Research utilizing molecular docking studies has provided insights into potential binding sites for this compound on target proteins, further elucidating its mechanism of action and guiding future synthetic modifications for enhanced activity.

常见问题

Basic: What are the optimal reaction conditions for synthesizing this compound, and how can reaction progress be monitored?

Answer:

The synthesis involves coupling thiophene-containing intermediates with cyclopropyl and hydroxyl groups. Key steps include:

- Solvent selection : Use toluene:water (8:2) mixtures for refluxing intermediates, as this facilitates phase separation and minimizes side reactions .

- Coupling agents : Carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride) in dichloromethane with triethylamine as a base are effective for amide bond formation .

- Monitoring : Track reaction progress via TLC using hexane:ethyl acetate (9:1) solvent systems. UV visualization at 254 nm is recommended for detecting intermediates with aromatic thiophene rings .

Basic: Which purification techniques are recommended for isolating this compound?

Answer:

- Crystallization : For solid products, use ethanol or methanol:acetone (1:1) mixtures to crystallize the compound, leveraging its hydroxyl and acetamide groups' polarity .

- Liquid-liquid extraction : For intermediates, ethyl acetate (3×20 mL) effectively isolates hydrophobic thiophene derivatives. Dry organic layers with Na₂SO₄ before solvent removal .

- Column chromatography : If impurities persist, silica gel chromatography with gradient elution (hexane to ethyl acetate) can resolve by-products .

Advanced: How can X-ray crystallography determine molecular conformation and intermolecular interactions?

Answer:

- Crystal growth : Slow evaporation of methanol:acetone (1:1) yields diffraction-quality crystals. Ensure minimal solvent residue to avoid lattice defects .

- Dihedral angle analysis : Measure torsional angles between the cyclopropyl, hydroxyl, and thiophene moieties to assess steric effects. For example, thiophene rings may exhibit ~80° dihedral angles relative to adjacent groups, influencing packing .

- Hydrogen bonding : Identify N–H⋯N or O–H⋯O interactions using crystallographic data. These interactions stabilize 1D chains or 3D networks, critical for understanding solubility and stability .

Advanced: How can contradictions in spectroscopic data between synthetic batches be resolved?

Answer:

- NMR analysis : Compare chemical shifts for thiophene protons (δ ~6.5–7.5 ppm) and cyclopropyl CH₂ groups (δ ~1.0–2.0 ppm). Inconsistent shifts may indicate stereochemical variations or solvent effects .

- IR validation : Confirm amide C=O stretches (~1670–1710 cm⁻¹) and hydroxyl O–H bands (~3200–3400 cm⁻¹). Discrepancies suggest incomplete reactions or hydration .

- Mass spectrometry : Use high-resolution MS to verify molecular ion ([M+H]⁺) and fragment patterns. Deviations may arise from residual solvents or incorrect stoichiometry .

Basic: How to optimize yield during cyclopropyl-thiophene coupling?

Answer:

- Stoichiometry : Use a 1:1 molar ratio of cyclopropyl and thiophene intermediates to avoid dimerization .

- Temperature control : Maintain reflux at 273 K during coupling to prevent epoxide ring-opening or thiophene oxidation .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate nucleophilic substitution at the cyclopropyl carbon .

Advanced: How do thiophene substituents influence electronic structure and reactivity?

Answer:

- Electron density mapping : DFT calculations reveal thiophene’s electron-rich nature, enhancing electrophilic substitution at the 3-position. The 2-thiophene group may sterically hinder reactions at adjacent sites .

- Redox behavior : Cyclic voltammetry shows oxidation peaks at ~1.2 V (vs. Ag/AgCl) for thiophene rings, indicating potential for electrochemical applications .

- Reactivity in cross-coupling : Suzuki-Miyaura reactions with boronic acids are feasible at the 5-position of thiophene, but steric bulk from the cyclopropyl group may limit yields .

Basic: How to adjust TLC solvent systems for effective separation?

Answer:

- Polarity adjustment : Start with hexane:ethyl acetate (9:1) for non-polar intermediates. Increase ethyl acetate to 30% for hydroxylated or amidated products .

- Visualization : Use iodine vapor or UV light (254 nm) to detect thiophene-containing spots. Derivatives with acetamide groups may require ninhydrin staining .

Advanced: What computational methods model stereoelectronic effects of the cyclopropyl group?

Answer:

- Conformational analysis : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to calculate energy-minimized structures. The cyclopropyl group’s angle strain (~60°) impacts bond lengths and charge distribution .

- Molecular dynamics (MD) : Simulate solvent interactions to predict solubility. The hydroxyl group’s hydrogen bonding with water may dominate over cyclopropyl hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。